molecular formula C16H14N2O4S2 B2671711 N-(2-methylsulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 452957-76-5

N-(2-methylsulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2671711
CAS RN: 452957-76-5
M. Wt: 362.42
InChI Key: AQIJKWOGKRUUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylsulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as MTA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MTA belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-viral properties.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has highlighted the importance of structural modifications to improve metabolic stability. Analogues of benzothiazole-based compounds, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been explored to minimize metabolic deacetylation, showcasing the significance of heterocyclic modifications in enhancing drug stability and efficacy (Stec et al., 2011).

Antitumor Activity

The antitumor potential of benzothiazole derivatives has been investigated, with compounds exhibiting considerable anticancer activity against various cancer cell lines. This includes the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, indicating the role of these structures in mediating anticancer effects (Yurttaş et al., 2015).

Anti-inflammatory Activity

N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have been synthesized and shown to possess significant anti-inflammatory activity, highlighting the therapeutic potential of such compounds in inflammatory disorders (Sunder et al., 2013).

Antimicrobial Activity

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been synthesized and demonstrated potent antimicrobial activity against various bacterial and fungal strains, underlining the importance of these compounds in addressing resistance issues (Baviskar et al., 2013).

Glutaminase Inhibition for Cancer Therapy

Investigations into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have revealed the potential of these compounds in cancer therapy. Some analogs retained the potency of BPTES with improved solubility, demonstrating their utility in inhibiting the growth of cancer cells (Shukla et al., 2012).

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-23-13-8-4-3-7-12(13)17-15(19)10-18-16(20)11-6-2-5-9-14(11)24(18,21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIJKWOGKRUUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylsulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

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